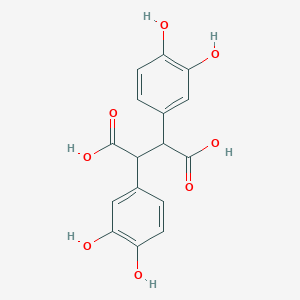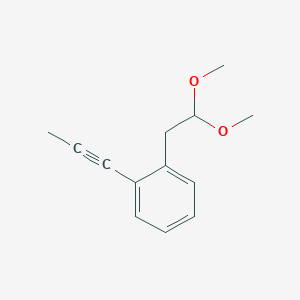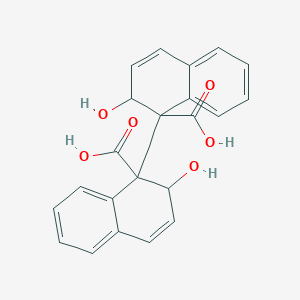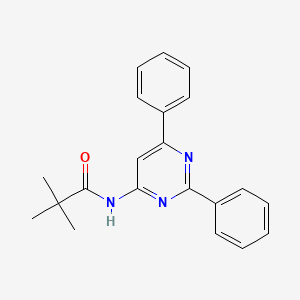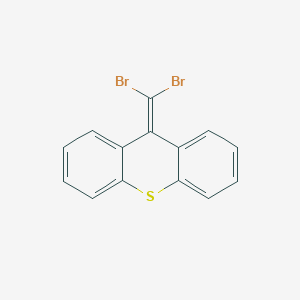
9H-Thioxanthene, 9-(dibromomethylene)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9H-Thioxanthene, 9-(dibromomethylene)-: is a chemical compound that belongs to the thioxanthene family. Thioxanthenes are sulfur-containing analogs of xanthene, characterized by a tricyclic structure with a sulfur atom replacing one of the oxygen atoms in the xanthene core. The addition of the dibromomethylene group at the 9-position of the thioxanthene ring introduces unique chemical properties and reactivity to the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 9H-Thioxanthene, 9-(dibromomethylene)- typically involves the bromination of 9H-thioxanthene. One common method is the reaction of 9H-thioxanthene with bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the 9-position.
Industrial Production Methods: Industrial production of 9H-Thioxanthene, 9-(dibromomethylene)- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The compound is then purified using techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: 9H-Thioxanthene, 9-(dibromomethylene)- can undergo oxidation reactions to form thioxanthone derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: The compound can be reduced to form thioxanthene derivatives using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The dibromomethylene group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium methoxide and potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Sodium methoxide, potassium tert-butoxide, polar aprotic solvents.
Major Products Formed:
Oxidation: Thioxanthone derivatives.
Reduction: Thioxanthene derivatives.
Substitution: Various substituted thioxanthene derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: 9H-Thioxanthene, 9-(dibromomethylene)- is used as a precursor in the synthesis of various thioxanthene derivatives. These derivatives are studied for their unique photophysical and photochemical properties, making them valuable in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Biology and Medicine: Thioxanthene derivatives have shown potential as therapeutic agents due to their biological activities. They are investigated for their anticancer, antimicrobial, and anti-inflammatory properties. The dibromomethylene group enhances the compound’s reactivity, allowing for the development of novel drug candidates.
Industry: In the industrial sector, 9H-Thioxanthene, 9-(dibromomethylene)- is used in the production of dyes, pigments, and photoinitiators. Its unique chemical properties make it suitable for applications in the manufacturing of high-performance materials.
Mécanisme D'action
The mechanism of action of 9H-Thioxanthene, 9-(dibromomethylene)- involves its interaction with molecular targets through its dibromomethylene group. This group can undergo nucleophilic substitution reactions, allowing the compound to form covalent bonds with biological macromolecules. The sulfur atom in the thioxanthene core can also participate in redox reactions, contributing to the compound’s biological activity. The exact molecular pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Thioxanthone: A sulfur-containing analog of xanthone, used in photoinitiators and dyes.
9H-Thioxanthene: The parent compound without the dibromomethylene group, used in the synthesis of various derivatives.
Xanthene: The oxygen-containing analog, used in dyes and as a precursor in organic synthesis.
Uniqueness: 9H-Thioxanthene, 9-(dibromomethylene)- is unique due to the presence of the dibromomethylene group, which enhances its reactivity and allows for the formation of a wide range of derivatives. This makes it a valuable compound in both scientific research and industrial applications.
Propriétés
Numéro CAS |
681164-18-1 |
|---|---|
Formule moléculaire |
C14H8Br2S |
Poids moléculaire |
368.1 g/mol |
Nom IUPAC |
9-(dibromomethylidene)thioxanthene |
InChI |
InChI=1S/C14H8Br2S/c15-14(16)13-9-5-1-3-7-11(9)17-12-8-4-2-6-10(12)13/h1-8H |
Clé InChI |
VNRJDTGUKWHBKC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=C(Br)Br)C3=CC=CC=C3S2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


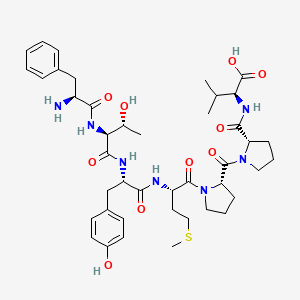
![4,4(5H)-Thiazoledimethanol, 2-[(2-methylphenyl)amino]-](/img/structure/B12527253.png)
![N-[1-(3,3-Diphenylpropyl)piperidin-4-yl]-N,3-dimethylbutanamide](/img/structure/B12527261.png)
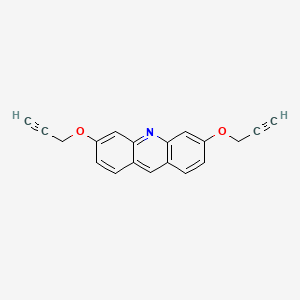
![4-[(E)-(3-Hydroxyphenyl)diazenyl]benzene-1-sulfonamide](/img/structure/B12527264.png)
![[3,5-Bis(4-methylphenyl)phenyl]boronic acid](/img/structure/B12527268.png)
![2-({2-[(Oxan-2-yl)oxy]ethyl}sulfanyl)ethan-1-ol](/img/structure/B12527273.png)

![1-Propanone, 3-[ethyl(3-hydroxy-3-pentyloctyl)amino]-1-phenyl-](/img/structure/B12527284.png)
